

Application Notes and Protocols for Intramuscular Administration of SM-102 LNPs

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **SM-102** lipid nanoparticles (LNPs) for intramuscular (IM) administration of mRNA. The information compiled is intended to guide researchers in the formulation, in vivo application, and analysis of **SM-102** LNP-based therapeutics and vaccines.

Introduction to SM-102 LNPs

SM-102 is an ionizable cationic aminolipid integral to the formation of lipid nanoparticles for the delivery of nucleic acids, such as mRNA.[1][2][3] At a physiological pH, **SM-102** is near-neutral, but it becomes positively charged within the acidic environment of an endosome. This property is crucial for the efficient encapsulation of negatively charged mRNA during formulation and for facilitating endosomal escape and subsequent cytoplasmic release of the mRNA cargo within target cells.[3][4][5] **SM-102**-containing LNPs have been a key component in mRNA vaccines, demonstrating high efficiency for in vivo protein expression following intramuscular administration.[3][6]

Upon intramuscular injection, **SM-102** LNPs are taken up by cells at the injection site, primarily muscle cells, leading to localized protein expression.[7][8] However, some LNPs can enter systemic circulation and accumulate in other tissues, most notably the liver and spleen.[7][8] The biodistribution and transfection efficiency are influenced by factors such as particle size and the specific lipid composition of the LNP formulation.[8]



Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies involving the intramuscular administration of **SM-102** LNPs in murine models.

Table 1: In Vivo Luciferase Expression after Intramuscular Injection



LNP Formulati on	Animal Model	mRNA Dose	Peak Expressi on Time	Expressi on at Injection Site (Normaliz ed Biolumin escence/ Total Flux)	Off-Target Expressi on (Liver, Spleen)	Referenc e
SM-102 LNPs	BALB/c mice	1 μg Luc mRNA	6 hours	Highest at 6h, signal fades and is barely detectable at 72h	Not specified	[9]
SM-102 LNPs	BALB/c mice	1 μg Fluc mRNA	24 hours	Higher mean biolumines cence compared to ALC-0315 and cKK-E12	Not specified	[6]
SM-102 LNPs	C57BL/6 mice	0.3 mg/kg mLuc	6 hours	Comparabl e to iso- A11B5C1 LNP	High transfectio n observed in liver and spleen	[7][10]
SM-102 LNPs	BALB/c mice	Not specified	6, 12, 24 hours	Sustained expression over 24 hours	Not specified	[11]



DSPC/chol esterol SM- 102 LNPs	Murine model	Not specified	Not specified	Highest intramuscul ar luciferase expression compared to DOPE-containing LNPs	Not specified	[12]
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Table 2: Biodistribution of **SM-102** LNPs after Intramuscular Injection

LNP Formulati on	Animal Model	mRNA Dose	Time Point	Distributi on at Injection Site	Systemic Distributi on (Liver, Spleen)	Referenc e
SM-102 LNPs with Cy5-mLuc	C57BL/6 mice	0.3 mg/kg	6 hours	Primary localization	Detected in the liver and spleen	[7]
SM-102 LNPs	Mice	Not specified	Not specified	Larger particles tend to remain at the injection site	Smaller particles are more likely to migrate to the liver	[8]

Experimental Protocols Protocol for Formulation of SM-102 LNPs

This protocol is based on microfluidic mixing, a common method for producing LNPs with controlled size and polydispersity.[11][13]

Materials:



- Lipids:
 - SM-102[1]
 - 1,2-distearoyl-sn-glycero-3-PC (DSPC)[1]
 - Cholesterol[1]
 - 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)[1]
- mRNA of interest
- Solvents and Buffers:
 - Absolute ethanol (nuclease-free)[1][14]
 - Citrate buffer (e.g., 100 mM sodium acetate, pH 5.0)[1]
 - Phosphate-buffered saline (PBS), pH 7.4 (nuclease-free)[1]
- Equipment:
 - Microfluidic mixing device (e.g., NanoAssemblr)
 - Syringe pumps
 - Dialysis cassette (e.g., 10,000 MWCO)[7]
 - Dynamic light scattering (DLS) instrument for size and polydispersity analysis
 - UV-Vis spectrophotometer or fluorometer for mRNA quantification

Procedure:

- Preparation of Lipid Stock Solutions:
 - Dissolve SM-102, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions (e.g., 10 mg/mL).[1] Ensure cholesterol is kept warm (>37°C) to maintain solubility.[1]



- Preparation of Ethanolic Lipid Mixture:
 - Combine the lipid stock solutions to achieve a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).[1] For example, for 1 mL of lipid mixture, combine 572 μL of 10 mg/mL SM-102, 127 μL of 10 mg/mL DSPC, 240 μL of 10 mg/mL Cholesterol, and 61 μL of 10 mg/mL DMG-PEG 2000.[1] Mix thoroughly to ensure a clear solution.
- Preparation of Aqueous mRNA Solution:
 - Dilute the mRNA stock in citrate buffer (pH 4.0-5.0) to the desired concentration (e.g., 166.7 μg/mL).[1]
- Microfluidic Mixing:
 - Set up the microfluidic mixing system.
 - Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.
 - Typically, a 3:1 aqueous to organic flow rate ratio (FRR) is used.[1] The total flow rate (TFR) can be adjusted to control particle size.
 - Pump the two solutions through the microfluidic device to allow for rapid mixing and LNP self-assembly.
- Downstream Processing (Dialysis):
 - Collect the LNP solution.
 - To remove the ethanol and non-encapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette.[1][7]
- Sterilization and Storage:
 - Sterile filter the final LNP formulation through a 0.2 μm filter.[1]
 - Store the LNPs at 4°C.



Protocol for Intramuscular Administration in Mice

Materials:

- SM-102 LNP-mRNA formulation
- Sterile insulin syringes with appropriate gauge needles (e.g., 28-30G)
- Anesthesia (e.g., isoflurane)
- Animal restraints
- 70% ethanol for disinfection

Procedure:

- · Animal Preparation:
 - Anesthetize the mouse using isoflurane.
 - Place the mouse in a suitable restraint.
- Injection Site Preparation:
 - Identify the injection site, typically the gastrocnemius or quadriceps muscle of the hind limb.
 - Disinfect the skin over the injection site with 70% ethanol.
- Intramuscular Injection:
 - \circ Draw the desired volume of the **SM-102** LNP-mRNA solution into a sterile syringe. The injection volume is typically 25-50 μ L for mice.
 - Insert the needle into the muscle belly.
 - Slowly inject the formulation.
 - Withdraw the needle and monitor the animal for any immediate adverse reactions.



- Post-Injection Monitoring:
 - Allow the animal to recover from anesthesia in a clean cage.
 - Monitor the animal according to the experimental timeline for protein expression, immune response, or any signs of toxicity.

Protocol for In Vivo Bioluminescence Imaging

This protocol is for tracking the expression of a reporter gene, such as luciferase, delivered via **SM-102** LNPs.

Materials:

- Mice injected with LNP-luciferase mRNA
- D-luciferin substrate
- In vivo imaging system (IVIS)
- Anesthesia (e.g., isoflurane)

Procedure:

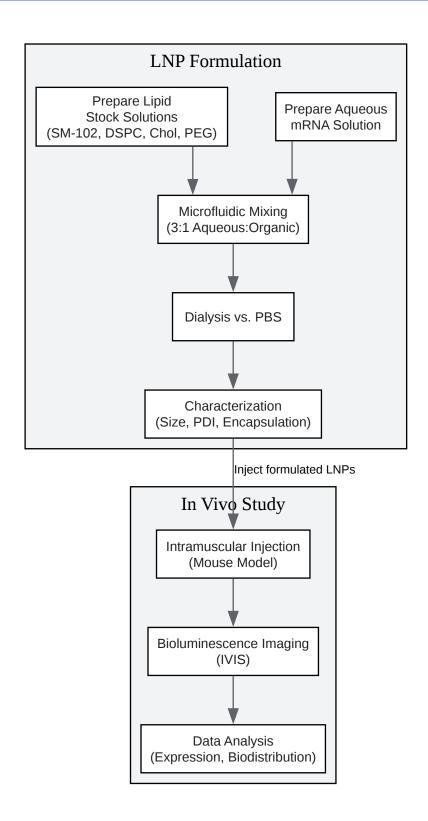
- Substrate Administration:
 - At the desired time point post-injection (e.g., 6, 24, 48 hours), administer D-luciferin to the mice via intraperitoneal (IP) injection.
- Imaging:
 - Anesthetize the mice using isoflurane.
 - Place the mice in the imaging chamber of the IVIS.
 - Acquire bioluminescence images. The exposure time will depend on the signal intensity.
- Data Analysis:



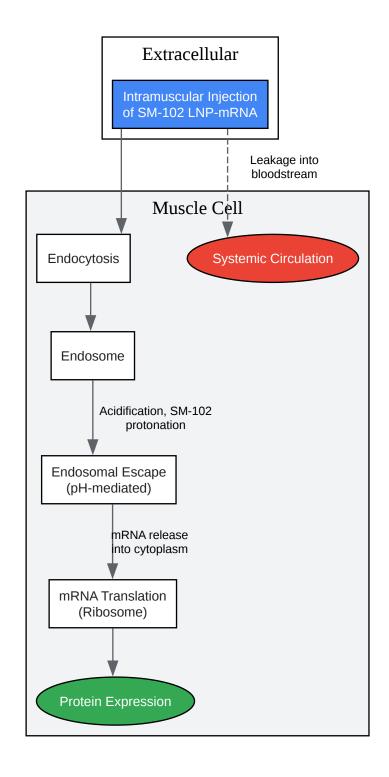
- Use the accompanying software to define regions of interest (ROIs) over the injection site and other organs (e.g., liver, spleen).
- Quantify the bioluminescent signal as total flux (photons/second) or radiance.

Visualizations









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